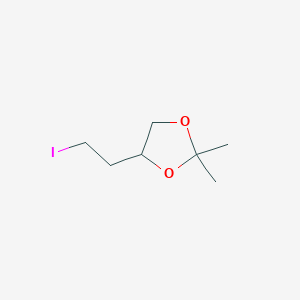

4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane

Description

Significance of 1,3-Dioxolanes as Versatile Protecting Groups and Chiral Building Blocks

The 1,3-dioxolane (B20135) functional group is a cornerstone of modern synthetic strategy, primarily valued for its role as a protecting group for carbonyl compounds (aldehydes and ketones) and 1,2-diols. organic-chemistry.orgnih.gov Formed by the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol, or a diol with an aldehyde or ketone, the resulting cyclic acetal (B89532) or ketal is stable to a wide range of chemical conditions, particularly those involving nucleophiles and bases. organic-chemistry.orgwikipedia.org This stability allows chemists to perform reactions on other parts of a complex molecule without affecting the protected carbonyl or diol functionality. wikipedia.orgsilverfernchemical.com The protection can be readily removed under acidic aqueous conditions, regenerating the original functional group. organic-chemistry.org

Beyond their role in protection, 1,3-dioxolanes are significant as chiral building blocks. nih.gov When derived from chiral diols or carbonyl compounds, they introduce stereocenters that can be used to direct the stereochemical outcome of subsequent reactions. nih.govmdpi.com This application is crucial in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule. Many biologically active compounds contain the 1,3-dioxolane structure, and their synthesis often relies on chiral dioxolane intermediates. nih.gov

Overview of Halogenated Alkyl Moieties in Contemporary Synthetic Design

Halogenated alkyl moieties, also known as alkyl halides or haloalkanes, are fundamental building blocks in organic synthesis. numberanalytics.comijrpr.com Their importance lies in their versatility and reactivity, which allows for the construction of complex molecular frameworks. ijrpr.com The carbon-halogen bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This characteristic makes alkyl halides excellent substrates for nucleophilic substitution reactions (SN1 and SN2), a primary method for forming new carbon-carbon and carbon-heteroatom bonds. numberanalytics.comijrpr.com

The reactivity of the alkyl halide is dependent on the nature of the halogen, with the order of leaving group ability being I > Br > Cl > F. mt.com Alkyl iodides are the most reactive among them, making them highly useful for introducing alkyl chains where a facile substitution is desired. mt.com This reactivity is harnessed in a vast number of transformations, from the synthesis of pharmaceuticals and agrochemicals to the creation of advanced materials and polymers. numberanalytics.comijrpr.com The ability to easily convert alkyl halides into other functional groups, such as alcohols, ethers, and amines, solidifies their status as indispensable intermediates in synthetic design. ijrpr.com

Structural Features and Stereochemical Considerations of 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane, including its (S) and (R) enantiomers

This compound is a chiral organoiodine compound that features a five-membered dioxolane ring with two methyl groups at the 2-position and an iodoethyl group at the 4-position. vulcanchem.com The dioxolane ring effectively protects a 1,2-diol functionality, while the iodoethyl side chain provides a reactive site for further chemical modification, particularly nucleophilic substitution. vulcanchem.com

A critical aspect of this molecule is the stereogenic center at the C-4 position of the dioxolane ring. This chirality means the compound exists as two non-superimposable mirror images, the (S) and (R) enantiomers. vulcanchem.com These enantiomers are crucial in asymmetric synthesis, allowing for the construction of stereochemically defined molecules. The specific configuration, whether (R) or (S), is essential for applications where precise three-dimensional arrangement is necessary to achieve a desired biological activity or chemical property. vulcanchem.com

Interactive Data Table: Chemical Properties of this compound Enantiomers

| Property | (R)-4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane | (S)-4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane |

| Chemical Name | (R)-4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane | (S)-4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane |

| CAS Number | 98095-37-5 vulcanchem.com | 104596-85-2 |

| Molecular Formula | C₇H₁₃IO₂ vulcanchem.com | C₇H₁₃IO₂ |

| Molecular Weight | 256.08 g/mol vulcanchem.com | 256.08 g/mol |

| Physical State | Colorless to pale yellow liquid | Data not available |

| Solubility | Soluble in common organic solvents (chloroform, THF, ethers); poorly soluble in water. vulcanchem.com | Data not available |

Structure

3D Structure

Properties

IUPAC Name |

4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13IO2/c1-7(2)9-5-6(10-7)3-4-8/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABASTDSXZONTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CCI)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98095-37-5 | |

| Record name | 4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 2 Iodoethyl 2,2 Dimethyl 1,3 Dioxolane and Its Stereoisomers

Precursor-Based Synthetic Routes

Synthesis from 4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane

A common and direct approach to 4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane involves the conversion of the corresponding primary alcohol, 4-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolane. sigmaaldrich.comtcichemicals.comsigmaaldrich.com This precursor, which contains the required carbon skeleton and the dioxolane protective group, can be efficiently converted to the target iodide through various iodination protocols.

The conversion of primary alcohols to alkyl iodides using a combination of iodine, triphenylphosphine (PPh₃), and imidazole is a well-established method, often referred to as a variation of the Appel reaction. commonorganicchemistry.comnrochemistry.com This reaction proceeds under mild conditions and is known for its efficiency in converting primary alcohols.

The reaction mechanism involves the initial formation of a phosphonium iodide intermediate from the reaction of triphenylphosphine with iodine. pearson.com The alcohol then attacks this intermediate, and subsequent elimination, facilitated by imidazole acting as a base, yields the corresponding alkyl iodide and triphenylphosphine oxide as a byproduct. nrochemistry.com The use of imidazole is crucial as it activates the alcohol and neutralizes the hydrogen iodide formed during the reaction. While effective, a notable drawback of this method is the formation of stoichiometric amounts of triphenylphosphine oxide, which can sometimes complicate product purification.

Table 1: Typical Reagents and Conditions for Appel-type Iodination

| Reagent/Condition | Role/Purpose | Typical Molar Equivalence (relative to alcohol) |

| 4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane | Starting Material | 1.0 |

| Triphenylphosphine (PPh₃) | Phosphorus source, activates iodine | 1.5 |

| Iodine (I₂) | Iodine source | 1.5 |

| Imidazole | Base, alcohol activator | 3.0 |

| Dichloromethane (DCM) | Solvent | - |

| 0 °C to Room Temp | Reaction Temperature | - |

This table presents a generalized set of conditions based on similar reactions reported in the literature. nrochemistry.com

An important alternative to direct iodination from the alcohol is the Finkelstein reaction. This classic method involves a halogen exchange, typically converting an alkyl chloride or bromide into an alkyl iodide via a bimolecular nucleophilic substitution (SN2) mechanism. iitk.ac.inbyjus.comwikipedia.org The reaction is driven to completion by taking advantage of the differential solubility of sodium salts in acetone; sodium iodide is soluble, whereas the resulting sodium chloride or bromide precipitates out of solution, shifting the equilibrium toward the product. byjus.comwikipedia.org

For the synthesis of this compound, this would typically involve a two-step process from the parent alcohol: first, conversion of the hydroxyl group to a better leaving group like a tosylate or mesylate, followed by the Finkelstein reaction. This modified Finkelstein reaction is highly effective as tosylates and mesylates are excellent leaving groups for SN2 displacement by the iodide ion. youtube.comadichemistry.com

Table 2: Comparison of Finkelstein Reaction Protocols

| Protocol | Starting Material | Reagents | Driving Force |

| Classic Finkelstein | Alkyl Chloride or Bromide | NaI in Acetone | Precipitation of NaCl or NaBr wikipedia.org |

| Modified Finkelstein | Alcohol (via Sulfonate Ester) | 1. TsCl or MsCl, Base 2. NaI in Acetone | Formation of an excellent leaving group (tosylate/mesylate) adichemistry.com |

Strategies for the Formation of the 1,3-Dioxolane (B20135) Ring System

The core 1,3-dioxolane structure of the precursor is typically formed by the protection of a diol. For chiral targets, this strategy allows for the incorporation of stereochemistry from a readily available chiral pool starting material.

The 1,3-dioxolane ring system can be readily synthesized from glycerol, a renewable and inexpensive triol. The reaction of glycerol with acetone in the presence of an acid catalyst yields 2,2-dimethyl-1,3-dioxolane-4-methanol, commonly known as solketal. rsc.orgmdpi.com This acetalization protects the 1,2-diol functionality of glycerol, leaving a primary hydroxyl group available for further modification.

A wide range of acid catalysts can be employed for this transformation, including homogeneous catalysts like heteropolyacids and heterogeneous catalysts such as sulfonic acid-functionalized silicas or acidic carbon-based materials. rsc.orgmdpi.comunifesp.br The reaction is reversible and is typically performed using an excess of acetone to drive the equilibrium towards the formation of the dioxolane product. mdpi.com

Table 3: Selected Catalysts for Acetalization of Glycerol with Acetone

| Catalyst Type | Catalyst Example | Key Features |

| Heterogeneous Solid Acid | Sulfonic Mesostructured Silicas | High activity, reusable. rsc.org |

| Heterogeneous Solid Acid | Acidic Carbon from Biodiesel Waste | Utilizes waste material, good conversion and selectivity. unifesp.brresearchgate.net |

| Homogeneous Acid | Phosphotungstic Acid (PW₁₂) | Very high activity and selectivity at room temperature. mdpi.com |

| Heterogeneous Solid Acid | Niobium-modified SBA-15 | High glycerol conversion and solketal selectivity. researchgate.net |

The synthesis of the analogous compound, 4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane, offers a point of comparison for synthetic strategies. biosynth.combldpharm.comchemicalbook.com While this bromo-analog can be prepared by methods analogous to those for the iodo-compound (i.e., bromination of 4-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolane), alternative routes exist for similar bromoethyl dioxolanes and dioxanes.

For instance, 2-(2-bromoethyl)-1,3-dioxolane is synthesized by reacting acrolein with ethylene (B1197577) glycol in the presence of hydrogen bromide. sigmaaldrich.com This strategy involves the formation of the carbon-bromine bond via hydrobromination of an α,β-unsaturated aldehyde, followed by the simultaneous or subsequent protection of the aldehyde as a dioxolane. This contrasts with the previously discussed methods, which begin with a pre-formed alcohol-containing dioxolane. Another similar approach involves the reaction of acetaldehyde with ethylene glycol and bromine to produce 2-bromomethyl-1,3-dioxolane. chemicalbook.com These alternative pathways highlight the versatility of synthetic approaches to halogenated dioxolane derivatives, where the order of bond formation (C-X bond vs. dioxolane ring) can be varied.

Chemical Reactivity and Transformation of 4 2 Iodoethyl 2,2 Dimethyl 1,3 Dioxolane

Nucleophilic Substitution Reactions at the Iodoethyl Moiety

The carbon-iodine bond in the iodoethyl group is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by various nucleophiles. The iodide ion is an excellent leaving group, which further promotes these substitution reactions.

The electrophilic nature of the terminal carbon in the iodoethyl chain makes 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane a valuable alkylating agent for forming new carbon-carbon bonds. This is particularly useful in synthetic sequences where the protected diol functionality is required for later transformations.

Nitrogen heterocycles, such as pyrroles and indoles, can be effectively N-alkylated using alkyl halides. The reaction typically involves deprotonation of the heterocycle with a suitable base to form a nucleophilic anion, which then displaces the halide. The potassium salts of heterocycles like indole and pyrrole have been shown to react in high yields with alkyl iodides in polar aprotic solvents like dimethyl sulfoxide (DMSO). rsc.orgresearchgate.net This approach allows for the regioselective introduction of the 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl group onto the nitrogen atom of the heterocycle. researchgate.netorganic-chemistry.org

The general scheme for this reaction is as follows:

Deprotonation: The N-H proton of the heterocycle is removed by a base (e.g., potassium hydroxide) to generate the corresponding nucleophilic anion.

Nucleophilic Attack: The anionic nitrogen atom attacks the electrophilic carbon of the iodoethyl group, displacing the iodide ion in an SN2 reaction.

These alkylation reactions are often highly efficient and selective, particularly when using polar solvents that can stabilize the transition state. researchgate.net

Table 1: Conditions for N-Alkylation of Heterocycles

| Heterocycle | Alkylating Agent | Base/Solvent System | Outcome |

| Pyrrole | This compound | KOH / DMSO | High yield N-alkylation |

| Indole | This compound | K Salt / DMSO | High yield N-alkylation rsc.orgresearchgate.net |

| Benzimidazole | Alkyl Halide | KOH / Ionic Liquid | Successful N-alkylation organic-chemistry.org |

The asymmetric synthesis of α-amino acids is a significant area of organic chemistry. One established method involves the alkylation of chiral glycine equivalents, such as Ni(II) complexes of glycine Schiff bases. nih.gov These complexes serve as practical and inexpensive glycine nucleophiles for preparing a wide variety of α-amino acids. nih.gov

In this context, this compound can act as the electrophile. The reaction proceeds with high diastereoselectivity, particularly when the Ni(II) complex contains a chiral auxiliary like benzylproline. nih.gov The methodology allows for the introduction of the protected diol side chain, which can be further modified after deprotection to yield novel, non-proteinogenic amino acids.

The reactivity of the iodoethyl group extends to a broad range of other nucleophiles.

Oxygen Nucleophiles: Alkoxides and phenoxides can readily displace the iodide to form ethers. This reaction is a standard Williamson ether synthesis.

Sulfur Nucleophiles: Sulfur-based nucleophiles are particularly effective in SN2 reactions due to the high polarizability of sulfur. researchgate.net Thiolate anions (RS⁻), generated from thiols, react efficiently with this compound to form the corresponding thioethers (sulfides). libretexts.org The nucleophilicity of sulfur is significantly greater than that of oxygen, leading to rapid and high-yielding reactions. libretexts.org

Phosphorus Nucleophiles: Phosphorus compounds, such as phosphines and phosphites, can also act as nucleophiles. For example, dialkyl phosphites can react with alkyl halides. researchgate.net The reaction of this compound with a phosphite would lead to the formation of a phosphonate ester, a key structural motif in various biologically active molecules. The Pudovik reaction, involving the addition of >P(O)H reagents to carbonyls, showcases the nucleophilic character of phosphorus, which can be extended to reactions with alkyl halides. nih.gov

Alkylation Reactions and Carbon-Carbon Bond Formation

Role of the Iodine Atom as an Effective Leaving Group in Comparison to other Halogens

In nucleophilic substitution reactions, the rate is significantly influenced by the ability of the leaving group to depart. Weaker bases are generally better leaving groups because they are more stable with a negative charge. libretexts.org Among the common halogens, iodide (I⁻) is the best leaving group, followed by bromide (Br⁻), chloride (Cl⁻), and fluoride (F⁻). libretexts.org

I⁻ > Br⁻ > Cl⁻ > F⁻ (Best to worst leaving group)

This trend can be attributed to several factors:

Basicity: The strength of the conjugate acid (H-X) increases down the group (HI > HBr > HCl > HF). Consequently, the basicity of the halide anion decreases (I⁻ < Br⁻ < Cl⁻ < F⁻). Since iodide is the weakest base, it is the most stable anion and therefore the best leaving group. libretexts.org

Bond Strength: The carbon-halogen (C-X) bond strength decreases as the size of the halogen increases. The C-I bond is the longest and weakest among the carbon-halogen bonds (approximately 33% weaker than a C-Cl bond), making it the easiest to break. vedantu.comlibretexts.orgmsu.edu

Polarizability: Iodine is the largest and most polarizable of the common halogens. studentdoctor.net Its large electron cloud can be more easily distorted, which helps to stabilize the charge in the transition state of an SN2 reaction, lowering the activation energy.

The superior leaving group ability of iodide means that this compound is significantly more reactive in nucleophilic substitution reactions than its bromo or chloro analogues.

Table 2: Comparison of Halogen Leaving Groups

| Property | Fluoride (F⁻) | Chloride (Cl⁻) | Bromide (Br⁻) | Iodide (I⁻) |

| pKa of H-X | 3.2 | -7 | -9 | -10 |

| Basicity | Strongest | Weaker | Weaker | Weakest libretexts.org |

| C-X Bond Energy (kJ/mol) | ~450 | ~330 | ~270 | ~240 |

| Relative Reactivity in SN2 | Slowest | Faster | Faster | Fastest libretexts.orglibretexts.orgmsu.edu |

Transformations Involving the 1,3-Dioxolane (B20135) Ring System

The 1,3-dioxolane ring in this compound functions as an acetal (B89532), specifically a ketal derived from acetone. Its primary role in synthesis is to protect a 1,2-diol functionality.

The key characteristic of the 1,3-dioxolane ring is its stability under various conditions and its lability under others.

Stability: Cyclic acetals are generally stable to bases, nucleophiles, reducing agents (e.g., LiAlH₄, NaBH₄), and oxidizing agents under neutral or basic conditions. thieme-connect.de This stability allows for extensive chemical modifications to be performed on the iodoethyl side chain without affecting the protected diol.

Lability (Deprotection): The 1,3-dioxolane group is sensitive to acidic conditions. thieme-connect.de Deprotection is typically achieved by acid-catalyzed hydrolysis, which regenerates the 1,2-diol and the corresponding ketone (in this case, acetone). organic-chemistry.org A wide range of acidic reagents can be used, from aqueous mineral acids (e.g., HCl) to Lewis acids in wet solvents. organic-chemistry.org This controlled cleavage is a cornerstone of its use as a protecting group.

Transformations can also involve the 1,3-dioxolane ring itself, though this is less common when it is used as a protecting group. Radical reactions can be initiated at the C2 position, and in some specialized cases, the ring can undergo rearrangements or fragmentations. researchgate.netmdpi.com However, for a substrate like this compound, the primary transformation of the ring is its deliberate removal to unmask the diol functionality when needed.

Table 3: Stability of the 1,3-Dioxolane Ring

| Reagent Type | Condition | Stability of 1,3-Dioxolane |

| Strong Bases (e.g., NaOH, LDA) | Anhydrous | Stable thieme-connect.de |

| Nucleophiles (e.g., Grignards, CN⁻) | Aprotic | Stable |

| Reducing Agents (e.g., LiAlH₄) | Ethereal Solvent | Stable thieme-connect.de |

| Oxidizing Agents (e.g., PCC, KMnO₄) | Neutral/Basic | Generally Stable thieme-connect.de |

| Brønsted or Lewis Acids | Aqueous/Protic | Labile (Cleavage) thieme-connect.deorganic-chemistry.org |

Acid-Catalyzed Deprotection Strategies for the Acetal

The 1,3-dioxolane moiety in this compound serves as a protecting group for a diol, which can be readily removed under acidic conditions to regenerate the parent 1,2-diol functionality. The deprotection process, often referred to as hydrolysis or cleavage of the acetal, is a fundamental transformation in organic synthesis. This reaction is typically catalyzed by Brønsted or Lewis acids. thieme-connect.denih.gov

Brønsted Acid Catalysis: Aqueous solutions of strong mineral acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or organic acids like p-toluenesulfonic acid (p-TSA) are frequently used. organic-chemistry.org The reaction is typically carried out in a mixture of water and an organic solvent to ensure solubility of the substrate.

Lewis Acid Catalysis: Lewis acids such as boron trifluoride etherate (BF₃·OEt₂), titanium tetrachloride (TiCl₄), or trimethylsilyl iodide (TMSI) can also effectively catalyze the cleavage of acetals. acs.org Lewis acid-mediated deprotection can sometimes offer milder reaction conditions and improved selectivity compared to Brønsted acids. The mechanism involves coordination of the Lewis acid to one of the oxygen atoms, which facilitates the C-O bond cleavage. acs.org

Transacetalization: In the presence of a ketone or aldehyde and an acid catalyst, the dioxolane can undergo an exchange reaction known as transacetalization. organic-chemistry.org For instance, using acetone with an acid catalyst can shift the equilibrium towards the formation of the deprotected diol. organic-chemistry.org

Below is a table summarizing various acidic conditions reported for the deprotection of 1,3-dioxolane derivatives, which are applicable to this compound.

| Catalyst | Solvent(s) | Temperature (°C) | Typical Reaction Time | Notes |

| p-Toluenesulfonic acid (p-TSA) | Acetone/Water | Room Temperature | 1-4 hours | A common and effective method. |

| Hydrochloric acid (HCl) | Tetrahydrofuran/Water | Room Temperature | 2-6 hours | Standard aqueous acid condition. |

| Sulfuric acid (H₂SO₄) | Methanol/Water | 0 - Room Temperature | 1-3 hours | Strong acid, may require careful control. |

| Boron trifluoride etherate (BF₃·OEt₂) | Dichloromethane | 0 - Room Temperature | 0.5-2 hours | Mild Lewis acid condition. |

| Cerium(III) chloride (CeCl₃·7H₂O) | Acetonitrile/Water | Room Temperature | 1-5 hours | A milder and selective Lewis acid catalyst. |

Investigating Pathways for Ring-Opening Reactions

Beyond deprotection, the 1,3-dioxolane ring in this compound can undergo ring-opening reactions, most notably through cationic ring-opening polymerization. This process is initiated by cationic species, such as protons or Lewis acids, and leads to the formation of polyacetal chains.

The cationic ring-opening polymerization of 1,3-dioxolane and its derivatives has been a subject of significant study. rsc.org The polymerization can proceed through two primary mechanisms: the Active Chain End (ACE) mechanism and the Active Monomer (AM) mechanism. rsc.org

In the Active Chain End (ACE) mechanism , the initiator activates a monomer molecule, creating a propagating species with a reactive cationic center at the end of the growing polymer chain. This active chain end then attacks another monomer molecule, incorporating it into the polymer and regenerating the active site at the new chain end.

Conversely, the Active Monomer (AM) mechanism involves the activation of a monomer molecule by the initiator. This activated monomer is then attacked by the hydroxyl end-group of a growing polymer chain. This mechanism is often favored under specific conditions and can help in controlling the polymerization process. rsc.org

A significant aspect of the cationic ring-opening polymerization of 1,3-dioxolanes is the potential for the formation of cyclic oligomers. rsc.org This occurs through a "backbiting" process where the active chain end of a growing polymer chain attacks a monomer unit within the same chain, leading to the cleavage of a cyclic species. The formation of these cyclic structures is influenced by several factors, including the monomer concentration, the nature of the initiator and solvent, and the reaction temperature.

The presence of the 4-(2-iodoethyl) substituent in this compound is expected to influence its polymerization behavior. The steric bulk of the substituent at the C4 position may affect the rate of polymerization and the regioselectivity of the ring-opening. Furthermore, the iodoethyl group could potentially participate in side reactions under certain polymerization conditions.

Investigations into the ring-opening polymerization of substituted 1,3-dioxolanes have provided insights into the factors governing these reactions.

| Initiator System | Monomer | Solvent | Key Findings |

| HBF₄ | 1,3-Dioxolane | Dichloromethane | Polymerization proceeds via an active chain end mechanism. |

| Triflic Acid (CF₃SO₃H) | 2-Methyl-1,3-dioxolane | Bulk | Rate of polymerization is influenced by the substituent at the C2 position. |

| Methyl Triflate (MeOTf) | 1,3-Dioxolane | Chloroform | Evidence of both linear and cyclic polymer formation. rsc.org |

While specific studies on the ring-opening reactions of this compound are not extensively detailed in the reviewed literature, the established principles of cationic ring-opening polymerization of 1,3-dioxolanes provide a strong framework for predicting its reactivity. The interplay between the electronic and steric effects of the substituents and the choice of initiator and reaction conditions will ultimately determine the pathway of the ring-opening reaction and the structure of the resulting products.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Chiral Building Block in Asymmetric Synthesis

In asymmetric synthesis, the primary goal is the selective production of a single enantiomer or diastereomer of a chiral molecule. Chiral building blocks, which are enantiomerically pure compounds incorporated into a larger molecule, are fundamental to this process. nih.gov 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane is an example of such a building block, often derived from the chiral pool, meaning it is synthesized from inexpensive, naturally occurring chiral molecules. The stereocenter within the dioxolane ring is crucial for controlling the stereochemistry of subsequent reactions, making it a valuable tool for constructing complex chiral molecules with high precision.

One of the principal applications of this compound is the introduction of stereodefined side chains into larger, more complex molecular structures. The iodoethyl group acts as a potent electrophile, readily participating in nucleophilic substitution reactions. This allows for the covalent attachment of the chiral dioxolane moiety to a variety of nucleophilic substrates.

Once incorporated, the 2,2-dimethyl-1,3-dioxolane group serves as a protected form of a 1,2-diol. This protecting group can be removed under acidic conditions later in a synthetic sequence to reveal the diol functionality. This strategy is particularly useful for installing side chains that contain a glycerol-like motif with a defined stereochemistry, which is a common feature in many natural products and pharmacologically active compounds. The inherent chirality of the building block ensures that this side chain is introduced with a specific three-dimensional orientation, which is often critical for the biological activity of the final molecule.

Beyond introducing pre-existing stereochemistry, this compound can be instrumental in the creation of new chiral centers. The alkyl iodide functionality allows it to be used as an electrophile in reactions such as the alkylation of enolates or other carbanionic species. When these nucleophiles are prochiral, the reaction can generate a new stereocenter.

The stereochemical outcome of such reactions can be influenced by the existing chiral center in the dioxolane ring through a process known as diastereoselective synthesis. Although the chiral center is two carbons away from the reactive site (a 1,4-relationship), its steric and electronic properties can create a chiral environment that favors the formation of one diastereomer over the other. This method provides a pathway to construct molecules with multiple, well-defined stereocenters, a common challenge in the synthesis of complex organic molecules. researchgate.net

Key Intermediate in Total Synthesis of Biologically Active Compounds

The structural features of this compound make it a valuable intermediate in the multi-step total synthesis of various natural products. Its ability to introduce a chiral, functionalized fragment is leveraged by synthetic chemists to build complex molecular frameworks efficiently.

Protectin D1 is a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA) that exhibits potent anti-inflammatory and neuroprotective properties. guidechem.com The stereocontrolled total synthesis of this complex lipid mediator is a significant challenge that requires precise control over multiple stereocenters and sensitive functional groups.

In several synthetic routes towards Protectin D1, a chiral building block derived from (4R)-4-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolane is utilized. silverfernchemical.com This precursor, which can be readily converted to its corresponding iodo derivative, this compound, serves as a key fragment for constructing a portion of the molecule's carbon skeleton. The synthesis relies on a chiral pool strategy, where the stereochemistry of the final product is traced back to the readily available chiral starting material. silverfernchemical.comnih.gov This approach demonstrates the utility of the dioxolane building block in achieving a convergent and stereoselective synthesis of biologically important lipid mediators. nih.gov

Table 1: Role of this compound Precursor in Protectin D1 Synthesis

| Synthetic Step | Precursor/Reagent | Function of Building Block | Reference |

| Chiral Pool Strategy | (4R)-4-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolane | Source of the C10 hydroxyl stereocenter in the final Protectin D1 molecule. | silverfernchemical.com |

| Conversion to Electrophile | Tosylation or Iodination | Activates the terminal alcohol for subsequent coupling reactions to build the carbon backbone. | silverfernchemical.comnih.gov |

Cytopiloyne is a novel polyacetylenic glucoside isolated from the plant Bidens pilosa, which has demonstrated potential anti-diabetic activity. nih.govmdpi.com The first total synthesis of cytopiloyne was accomplished in a convergent manner, which involved the synthesis of two key fragments that were later coupled together.

The synthesis of one of these key fragments started from commercially available 4-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolane. nih.gov This starting material was used to construct the chiral polyyne moiety of the natural product. The synthesis involved converting the hydroxyethyl side chain into a longer carbon chain containing the necessary alkyne functionalities. The chirality of the starting dioxolane was essential for establishing the correct absolute stereochemistry (2R) in the final natural product. nih.gov This successful synthesis not only confirmed the structure of cytopiloyne but also highlighted the strategic importance of using chiral building blocks like this compound and its precursors in the efficient construction of complex, bioactive natural products. nih.gov

Table 2: Key Steps in the Synthesis of Cytopiloyne from a Dioxolane Precursor

| Starting Material | Key Transformation | Resulting Fragment | Role in Final Molecule | Reference |

| 4-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolane | Multi-step elongation and functionalization | Chiral polyyne fragment | Forms the chiral backbone of the aglycone portion of Cytopiloyne | nih.gov |

| Glycosylation | Coupling with a glucosyl donor | Glycosylated polyyne intermediate | Introduces the glucose moiety to the chiral backbone | nih.gov |

| Final Coupling | Palladium/silver-catalyzed cross-coupling | Cytopiloyne | Completes the full tetrayne skeleton of the natural product | nih.gov |

The Bcl-2 family of proteins are crucial regulators of apoptosis (programmed cell death), and their inhibition is a key strategy in cancer therapy. echemi.comsemanticscholar.org Similarly, the dopamine D3 receptor is a target for the treatment of various neuropsychiatric disorders, including schizophrenia and substance abuse disorders. researchgate.net The development of selective ligands and inhibitors for these targets is an active area of medicinal chemistry research. researchgate.net Chiral building blocks are often essential for creating molecules that can bind to these biological targets with high affinity and selectivity. While the 1,3-dioxolane (B20135) framework is a common feature in many pharmacologically active molecules, specific examples detailing the integration of this compound into the synthesis of Bcl-2/Bcl-xL inhibitors or D3 receptor ligands are not prominently featured in the reviewed scientific literature.

Role in the Preparation of Labeled Compounds (e.g., ¹⁵N-labeled oligodeoxynucleotides precursors)

The synthesis of isotopically labeled biomolecules is crucial for a variety of biochemical and medical studies, including metabolic tracking and structural analysis by NMR spectroscopy. While direct evidence for the use of this compound in the synthesis of ¹⁵N-labeled oligodeoxynucleotide precursors is not extensively documented in publicly available literature, its potential role can be inferred from established synthetic strategies in oligonucleotide chemistry.

In the synthesis of modified oligonucleotides, protecting groups are essential to prevent unwanted side reactions at various functional groups on the nucleobases, sugar moieties, and phosphate backbone. springernature.com The 2-cyanoethyl group, for instance, is commonly used to protect the internucleotidic phosphate linkages. researchgate.netnih.gov One of the challenges in oligonucleotide synthesis is the potential for side reactions, such as the cyanoethylation of nucleobases during the deprotection step. researchgate.netnih.gov To mitigate these issues, a full protection strategy for all reactive functional groups on the base moieties is often employed. researchgate.net

This is where a reagent like this compound could play a hypothetical but chemically sound role. The iodoethyl group can serve as an alkylating agent to introduce the 2,2-dimethyl-1,3-dioxolane moiety onto a nucleobase. The dioxolane itself is a common protecting group for 1,2-diols. organic-chemistry.orgnih.gov In the context of preparing a precursor for an oligodeoxynucleotide, this protected diol could be attached to a ¹⁵N-labeled nucleobase. This modification would render the nucleobase suitably protected for subsequent steps in the phosphoramidite-based synthesis of the oligodeoxynucleotide. The ¹⁵N label would be incorporated into the heterocyclic ring of the nucleobase prior to its reaction with this compound. After the successful synthesis of the ¹⁵N-labeled oligodeoxynucleotide, the dioxolane protecting group can be removed under acidic conditions to reveal the diol functionality, which might be desired for further specific applications or to restore the natural structure.

The synthesis of ODNs containing sensitive modifications often requires non-nucleophilic and weakly basic conditions for deprotection and cleavage to avoid degradation of the desired product. nih.govmtu.edu The use of specific linkers and protecting groups that are stable under these mild conditions is therefore crucial. nih.govmtu.edu The dioxolane group is compatible with many of these conditions, further highlighting its potential utility in this synthetic context.

| Potential Synthetic Step | Role of this compound | Rationale |

| Nucleobase Modification | Alkylating agent to introduce a protected diol functionality. | The iodoethyl group reacts with a heteroatom on the ¹⁵N-labeled nucleobase. |

| Oligonucleotide Synthesis | The dioxolane acts as a protecting group. | Protects the diol functionality during the phosphoramidite coupling cycles. |

| Final Deprotection | The dioxolane group is removed. | Acid-catalyzed hydrolysis regenerates the diol in the final labeled oligodeoxynucleotide. |

Derivatization Strategies for Analytical Purposes

For a compound to be effectively analyzed by techniques such as gas chromatography-mass spectrometry (GC-MS), it generally needs to be volatile and thermally stable. youtube.comlibretexts.org Compounds with low volatility or those containing active functional groups that can lead to sample loss through adsorption may require chemical modification, a process known as derivatization. libretexts.org this compound, while possessing some volatility, could benefit from derivatization to enhance its analytical detection, particularly in complex matrices.

Given its chemical structure, several derivatization strategies could be employed:

Substitution of the Iodine Atom: The iodo group is a good leaving group and can be readily displaced by a variety of nucleophiles. This allows for the introduction of functional groups that are more amenable to detection. For instance, reaction with an appropriate derivatizing agent could introduce a chromophore for UV-Vis detection in HPLC or a group that enhances ionization in mass spectrometry. A common strategy for the determination of iodide involves its derivatization to form a more easily detectable compound, such as 4-iodo-N,N-dimethylaniline for GC-MS analysis. nih.govresearchgate.net While this is for the iodide ion, the principle of converting the iodoalkane to a more detectable species is applicable.

Modification of the Dioxolane Ring: Although the dioxolane ring is relatively stable, it can be hydrolyzed under acidic conditions to yield a diol. organic-chemistry.org This resulting diol has active hydroxyl groups that can be derivatized. Common derivatization reactions for hydroxyl groups include silylation, acylation, and alkylation. libretexts.org Silylation, for example, replaces the active hydrogens of the hydroxyl groups with a silyl group, such as trimethylsilyl (TMS), which increases the volatility and thermal stability of the compound. libretexts.org

| Derivatization Method | Target Functional Group | Potential Reagent | Purpose |

| Nucleophilic Substitution | Iodo group | N,N-dimethylaniline (in the presence of an oxidizing agent for iodide) | Enhance detectability for GC-MS. nih.govresearchgate.net |

| Hydrolysis followed by Silylation | Dioxolane ring (converted to diol) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increase volatility and thermal stability for GC analysis. libretexts.org |

| Hydrolysis followed by Acylation | Dioxolane ring (converted to diol) | Acetic anhydride | Improve chromatographic properties and detector response. libretexts.org |

Exploration in Novel Catalytic Reactions (e.g., Palladium-catalyzed ortho-alkylation utilizing related intermediates)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. A particularly powerful variant is the Catellani reaction, which allows for the simultaneous ortho-functionalization and ipso-cross-coupling of aryl halides. chemrxiv.orgthieme-connect.de This methodology has been extended to the ortho-alkylation of iodoarenes, a transformation that introduces an alkyl group at the position adjacent to the iodine atom on an aromatic ring. chemrxiv.orgthieme-connect.de

In these reactions, an aryl iodide first undergoes oxidative addition to a palladium(0) catalyst. thieme-connect.de The resulting arylpalladium intermediate can then react with an alkylating agent. While not explicitly cited as a reagent in seminal studies, this compound is a primary iodoalkane and, as such, is a potential candidate to act as the alkylating agent in such palladium-catalyzed reactions. The general mechanism for palladium-catalyzed ortho-alkylation of iodoarenes involves the formation of an arylpalladium intermediate, which then undergoes a Catellani-type process to achieve ortho-alkylation with an alkyl halide. chemrxiv.orgthieme-connect.de

The reaction sequence can be summarized as follows:

Oxidative Addition: An aryl iodide reacts with a Pd(0) complex to form an arylpalladium(II) iodide intermediate.

Coordination and Insertion: A norbornene or other olefin ligand coordinates to the palladium center and inserts into the aryl-palladium bond.

C-H Activation: An ortho C-H bond of the arene is activated, leading to the formation of a palladacycle.

Reductive Elimination/Alkylation: The palladacycle can then react with an alkyl iodide, such as this compound. This step introduces the alkyl group at the ortho position.

Catalyst Regeneration: The final steps involve the reductive elimination of the product and regeneration of the Pd(0) catalyst.

The use of a dual-ligand system, combining a cooperative olefin ligand and a bulky trialkylphosphine, has been shown to be effective in achieving the ortho-alkylation of a variety of iodoarene substrates. chemrxiv.orgthieme-connect.de This approach expands the scope of Catellani-type reactions and opens up new synthetic possibilities. chemrxiv.org The ability to introduce a functionalized alkyl chain, such as the one present in this compound, in a single step would be of significant synthetic value, providing a direct route to complex, polysubstituted aromatic molecules. chemrxiv.orgnih.gov

| Reaction Type | Potential Role of this compound | Catalyst System | Significance |

| Palladium-catalyzed ortho-alkylation | Alkylating agent | Palladium/olefin ligand and bulky trialkylphosphine | Direct introduction of a functionalized alkyl group ortho to an iodine on an aromatic ring. chemrxiv.orgthieme-connect.de |

Advanced Spectroscopic and Structural Elucidation of 4 2 Iodoethyl 2,2 Dimethyl 1,3 Dioxolane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the molecular structure of 4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane in solution. Through the analysis of ¹H and ¹³C spectra, as well as multidimensional experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the compound's constitution and stereochemistry.

¹H NMR Spectral Analysis for Proton Environments and Coupling Patterns

The proton NMR spectrum provides critical information about the number of distinct proton environments, their chemical shifts, signal integrations, and spin-spin coupling patterns, which reveals the connectivity of protons within the molecule. For this compound, the expected signals would correspond to the protons of the two methyl groups, the ethyl side chain, and the dioxolane ring. The geminal methyl groups are expected to show distinct signals due to the chiral center at C4, rendering them diastereotopic. The protons on the ethyl chain adjacent to the iodine atom would be significantly deshielded, appearing at a lower field.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₂-I | 3.20 - 3.35 | Triplet (t) | 6.5 - 7.5 |

| CH₂-CH₂-I | 1.95 - 2.10 | Multiplet (m) | - |

| O-CH₂ (dioxolane) | 3.60 - 4.20 | Multiplet (m) | - |

| O-CH (dioxolane) | 4.25 - 4.40 | Multiplet (m) | - |

Note: This is a predictive table based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

¹³C NMR Spectral Analysis for Carbon Backbone Elucidation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, seven distinct signals are anticipated, corresponding to the seven carbon atoms in the structure. The carbon atom bonded to iodine (C-I) is expected to have a characteristic upfield chemical shift due to the heavy atom effect. The quaternary carbon of the acetal (B89532) group and the carbons of the dioxolane ring will have specific resonances that confirm the cyclic structure.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₂-I | 5 - 10 |

| CH₂-CH₂-I | 35 - 40 |

| O-CH₂ (dioxolane) | 65 - 70 |

| O-CH (dioxolane) | 75 - 80 |

| C(CH₃)₂ | 108 - 112 |

Note: This is a predictive table based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Application of 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemical Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, helping to trace the proton-proton connectivity within the ethyl side chain and the dioxolane ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known assignment of its attached proton(s).

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. For this compound (C₇H₁₃IO₂), HRMS would be used to confirm the molecular formula. The experimentally determined exact mass should match the theoretical mass calculated from the isotopic masses of its constituent atoms. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is utilized to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands for C-H bonds (alkane), C-O bonds (ether/acetal), and the C-I bond. The absence of a broad absorption band around 3200-3600 cm⁻¹ would confirm the absence of a hydroxyl group, indicating the successful conversion from a potential precursor like 4-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolane.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| C-H stretch (alkane) | 2850 - 3000 |

| C-O stretch (acetal/ether) | 1050 - 1200 |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotation) for Enantiomeric Purity and Absolute Configuration Determination

Since this compound contains a chiral center at the C4 position of the dioxolane ring, it can exist as two enantiomers, (R) and (S). Chiroptical techniques are essential for analyzing chiral samples.

Optical Rotation: This method measures the rotation of plane-polarized light by a chiral compound. A non-zero optical rotation confirms that the sample is chiral and not a racemic mixture. The sign (+ or -) and magnitude of the specific rotation are characteristic physical properties of an enantiomer under specific conditions (concentration, solvent, temperature, and wavelength).

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum can be used to determine the absolute configuration of the chiral center by comparing the experimental spectrum with theoretical spectra calculated for the (R) and (S) enantiomers. This comparison provides a powerful method for unambiguous stereochemical assignment.

Computational and Mechanistic Investigations

Theoretical Elucidation of Reaction Mechanisms involving 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane

The reactivity of this compound is dominated by two key features: the dioxolane ring and the primary iodoethyl side chain. Theoretical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of reactions involving this compound.

Ring Stability and Opening: The 1,3-dioxolane (B20135) ring is a cyclic acetal (B89532), generally stable under neutral and basic conditions but susceptible to acid-catalyzed hydrolysis. wikipedia.org Computational studies on simple dioxolanes investigate reaction pathways for their formation and decomposition. For instance, theoretical calculations on the oxidation and pyrolysis of 1,3-dioxolane have identified key ring-opening steps, H-atom abstraction sites, and subsequent decomposition pathways of the resulting linear intermediates. researchgate.net Such studies typically calculate the transition state energies to determine the activation barriers for various potential reaction channels. For this compound, DFT calculations could map the potential energy surface for its hydrolysis, identifying the protonation site (one of the oxygen atoms) and the subsequent C-O bond cleavage steps, confirming the mechanism of acetal deprotection.

Reactions at the Iodoethyl Side Chain: The carbon-iodine bond is the most reactive site for nucleophilic substitution and elimination reactions. The reactivity of alkyl iodides is the highest among alkyl halides due to the lower C-I bond strength and the stability of the iodide ion as a leaving group. msu.edu Theoretical studies can model these reactions to determine whether they proceed via an S(_N)1 or S(_N)2 mechanism. By calculating the energies of the potential intermediates (a carbocation for S(_N)1) and transition states, a clear picture of the reaction coordinate can be developed. For this compound, an S(_N)2 mechanism is expected for its reactions with nucleophiles, and DFT calculations would be used to model the backside attack, predicting the activation energy and reaction kinetics.

A hypothetical DFT study on the reaction with a nucleophile (Nu) would involve locating the transition state (TS) and calculating the reaction barrier, as illustrated in the table below.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nu- | 0.0 |

| Transition State (TS) | [Nu---CH2CH2-Dioxolane---I]- | +15.2 |

| Products | 4-(2-Nu-ethyl)-2,2-dimethyl-1,3-dioxolane + I- | -25.0 |

Conformational Analysis and Energy Landscapes of the Dioxolane Ring and Iodoethyl Side Chain

The three-dimensional structure and conformational flexibility of this compound are key determinants of its reactivity and interactions. Conformational analysis using computational methods can identify stable conformers and the energy barriers between them.

Dioxolane Ring Conformation: The five-membered 1,3-dioxolane ring is not planar. It typically adopts an "envelope" or "twist" conformation to relieve torsional strain. Computational studies on related six-membered 1,3-dioxane rings have extensively mapped their potential energy surfaces, revealing that chair conformers are significantly more stable than twist or boat forms. researchgate.net For the five-membered dioxolane ring, the energy differences between conformers are smaller. High-level ab initio calculations would be used to precisely determine the geometry and relative energies of the possible envelope (with C4 or C5 out of the plane) and twist conformations.

The following table presents illustrative data from a computational study on a related molecule, 4,4-dimethyl-1,3-dioxane, showing the relative energies of different conformations, which highlights the principles that would apply to the dioxolane ring system. researchgate.net

| Conformer | Description | Relative Energy (kcal/mol) (B3PW91/aug-cc-pVDZ) |

|---|---|---|

| Chair | Lowest energy conformation | 0.00 |

| 1,4-Twist | Twist-boat conformation | 6.51 |

| 2,5-Twist | Alternative twist-boat conformation | 7.23 |

Molecular Modeling of Interactions within Synthetic Pathways and with Catalytic Species

Molecular modeling is essential for understanding how this compound interacts with other molecules, particularly catalysts, during its synthesis or subsequent reactions.

Modeling Synthetic Pathways: The synthesis of 1,3-dioxolanes typically involves the acid-catalyzed reaction of a diol with an aldehyde or ketone. jmaterenvironsci.com Computational modeling can be used to study the mechanism of this reaction, including the binding of the catalyst, the formation of the hemiacetal intermediate, and the final ring-closure step. For the synthesis of the precursor to the target molecule, (4-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolane), modeling could compare the efficacy of different acid catalysts by calculating the activation barriers for the rate-determining step.

Interaction with Catalytic Species: The iodoethyl group is a versatile handle for further functionalization, often through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Molecular modeling, including QM/MM (Quantum Mechanics/Molecular Mechanics) methods, can simulate the interaction of the iodoethyl group with a metal catalyst. These models can elucidate key steps of the catalytic cycle, such as oxidative addition, where the metal center inserts into the C-I bond. Docking studies can predict the binding mode of the substrate to the catalyst's active site, and subsequent DFT calculations can map the energy profile of the entire catalytic process. This can provide insights into reaction rates and selectivity, aiding in the optimization of catalytic systems. nih.gov

For example, modeling the oxidative addition step with a Palladium(0) catalyst would involve calculating the structure and stability of the pre-reaction complex, the transition state, and the final Pd(II) product.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. While no specific QSRR studies on this compound were found, a hypothetical study can be outlined.

To build a QSRR model for the reactivity of a series of 4-substituted-2,2-dimethyl-1,3-dioxolanes in a specific reaction (e.g., nucleophilic substitution), one would first synthesize a library of analogues where the iodoethyl group is varied (e.g., changing the halogen, altering the chain length, or adding substituents). The reaction rates for each compound would be measured experimentally.

Next, a set of molecular descriptors for each molecule would be calculated using computational software. These descriptors quantify various aspects of the molecular structure:

Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies (related to nucleophilicity/electrophilicity).

Steric Descriptors: Molecular volume, surface area, specific steric parameters (e.g., Taft's E(_s)).

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Quantum Chemical Descriptors: Bond dissociation energy of the C-I bond, electrostatic potential maps.

Finally, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms would be used to create an equation linking the descriptors to the observed reactivity. A successful QSRR model could then be used to predict the reactivity of new, unsynthesized analogues, guiding the design of molecules with desired properties.

A hypothetical QSRR equation might look like: log(k) = c₀ + c₁(LUMO) + c₂(E_s) + c₃*(q_C) where log(k) is the logarithm of the reaction rate constant, LUMO is the energy of the lowest unoccupied molecular orbital, E_s is a steric parameter for the side chain, q_C is the partial charge on the carbon atom bearing the iodine, and c₀-c₃ are coefficients determined by the regression analysis.

| Compound (R-X) | log(k) (Observed) | LUMO Energy (eV) | C-X Bond Length (Å) | Partial Charge on C (q_C) |

|---|---|---|---|---|

| R-F | -4.5 | 1.20 | 1.39 | +0.25 |

| R-Cl | -2.1 | 0.85 | 1.78 | +0.18 |

| R-Br | -1.0 | 0.65 | 1.94 | +0.15 |

| R-I | 0.0 | 0.40 | 2.14 | +0.12 |

Future Research Directions for 4 2 Iodoethyl 2,2 Dimethyl 1,3 Dioxolane

Development of More Sustainable and Green Synthetic Routes

The traditional synthesis of 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane and related acetals often involves methods that are not environmentally benign, utilizing corrosive acids, halogenated solvents, and generating significant waste. ijsdr.org The drive towards "Green Chemistry" necessitates the development of more sustainable synthetic protocols. libretexts.orglibretexts.org

Future research will likely focus on several key areas to create greener synthetic routes:

Catalysis: A significant shift is expected towards the use of mild, non-corrosive, and reusable catalysts. ijsdr.org Research into solid acid catalysts, such as zeolites, montmorillonite K10, and functionalized mesoporous materials like Al-SBA-15, could provide efficient and recyclable alternatives to traditional homogeneous acid catalysts like p-toluenesulfonic acid or strong mineral acids for the acetalization step. researchgate.netnih.govresearchgate.net The use of catalysts like iron(III) chloride, which is inexpensive and environmentally friendly, for the protection of diols as cyclic acetals also presents a promising avenue. researchgate.net

Solvent-Free and Alternative Solvent Systems: The development of solvent-free reaction conditions is a primary goal in green synthesis. ijsdr.orgresearchgate.net For the synthesis of the dioxolane moiety, reacting the parent diol with acetone can be performed without any additional solvent, reducing waste and simplifying purification. google.com Where solvents are necessary, the focus will be on replacing less-preferred dipolar aprotic and ethereal solvents with more sustainable alternatives. acs.org Bio-based solvents, such as those derived from lactic acid or glycerol, are being explored as green reaction media for various organic transformations and could be applied to the synthesis of this compound. rsc.org

Atom Economy: The conversion of the hydroxyl group in the precursor, 4-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolane, to the iodide is a critical step. Traditional methods like the Appel reaction generate stoichiometric amounts of triphenylphosphine oxide as a byproduct. Future work should explore catalytic methods or reagent systems with higher atom economy to minimize waste.

| Catalyst Type | Examples | Advantages | Research Focus |

|---|---|---|---|

| Conventional Homogeneous Acids | H2SO4, HCl, p-TsOH | Effective, well-established | Replacement due to corrosivity and waste generation ijsdr.org |

| Lewis Acids | FeCl3·6H2O, BF3·OEt2 | Mild conditions, high efficiency researchgate.netorgsyn.org | Use of earth-abundant, non-toxic metals |

| Heterogeneous Solid Acids | Zeolites, Montmorillonite K10, Al-SBA-15 | Reusable, easy separation, reduced waste researchgate.netnih.govresearchgate.net | Improving catalyst lifetime and activity |

Exploration of Novel Catalytic and Stereoselective Applications

The chiral center at the C4 position of the dioxolane ring makes this compound a valuable chiral building block, particularly when synthesized from enantiomerically pure precursors like (R)- or (S)-glycerol derivatives. georganics.sklabshake.comscbt.com Future research will aim to leverage this chirality in novel catalytic and stereoselective reactions.

A stereoselective reaction is one that favors the formation of one stereoisomer over another. masterorganicchemistry.com When a reaction is stereospecific, stereoisomeric starting materials yield products that are also stereoisomers of each other. masterorganicchemistry.com Research in this area could involve:

Asymmetric Catalysis: The iodoethyl group can be transformed into a variety of functional groups. Future work could explore the use of transition metal catalysts in combination with chiral ligands to achieve high stereoselectivity in reactions at or adjacent to the side chain. For example, catalytic asymmetric cross-coupling reactions could be developed to form new carbon-carbon or carbon-heteroatom bonds with control over the resulting stereochemistry.

Organocatalysis: The development of metal-free catalytic systems is a rapidly growing field. Organocatalysts could be employed to activate the iodoethyl group or a derivative towards stereoselective additions or substitutions, avoiding the cost and potential toxicity of transition metals.

Substrate-Controlled Stereoselectivity: The existing stereocenter in chiral this compound can be used to direct the stereochemical outcome of reactions on the side chain. Future studies will likely investigate these substrate-controlled reactions in more detail, for example, in the formation of cyclic products where the dioxolane's stereochemistry influences the ring-closing process. This approach is crucial in the synthesis of complex natural products where precise control of multiple stereocenters is required. researchgate.netmdpi.com

Expansion of Synthetic Utility in the Preparation of Diverse Complex Molecules

The dual functionality of this compound makes it a versatile intermediate. The dioxolane acts as a protecting group for a 1,2-diol, which is stable under many conditions (e.g., basic, organometallic) but can be readily removed under acidic conditions. thieme-connect.de The iodoethyl group is a potent electrophile, susceptible to nucleophilic attack.

Future research will focus on expanding its use in the synthesis of complex and biologically active molecules:

Natural Product Synthesis: Many natural products, including polyether macrolides and annonaceous acetogenins, contain tetrahydrofuran or related cyclic ether motifs, often with extensive stereochemistry. researchgate.net this compound is an ideal starting material for constructing such fragments. For instance, it can undergo intramolecular cyclization after chain extension to form substituted tetrahydrofurans.

Grignard and Organolithium Chemistry: The conversion of the alkyl iodide to a Grignard or organolithium reagent provides a powerful nucleophile for C-C bond formation. mt.com An important research direction is the use of in situ quench procedures, where the organometallic reagent is generated in the presence of an electrophile, which can minimize side reactions and improve yields, especially for less stable intermediates. uni-muenchen.de

Williamson Ether Synthesis: The compound is a classic substrate for the Williamson ether synthesis, allowing for the introduction of an ether linkage. chemistrytalk.org Future work could focus on catalytic versions of this reaction, potentially using weak alkylating agents or phase-transfer catalysis to improve sustainability and efficiency. acs.org

Medicinal Chemistry: The 1,3-dioxolane (B20135) scaffold is present in many biologically active compounds with activities ranging from antifungal and antibacterial to antiviral. nih.gov Researchers will likely explore the synthesis of new libraries of compounds derived from this compound for biological screening, attaching various pharmacophores to the side chain to discover new therapeutic agents.

| Reaction Type | Reagent/Catalyst | Intermediate/Product Type | Potential Application Area |

|---|---|---|---|

| Grignard Formation | Mg | Organomagnesium Halide | C-C bond formation, Natural Product Synthesis mt.com |

| Organolithium Formation | t-BuLi | Alkyllithium Reagent | Functionalized complex molecules uni-muenchen.de |

| Williamson Ether Synthesis | Alkoxide (RO-) | Ether (R-O-R') | Polyether synthesis, Medicinal Chemistry chemistrytalk.org |

| Nucleophilic Substitution | Azides, Amines, Cyanides | Azides, Amines, Nitriles | Drug discovery, Synthesis of heterocycles |

Advanced Methodologies for In-Situ Monitoring and Kinetic Studies of its Transformations

A deeper, quantitative understanding of the reactions involving this compound is crucial for process optimization, safety, and control. mt.com Future research will increasingly adopt advanced analytical techniques for real-time monitoring and kinetic analysis.

In-Situ Spectroscopy: Techniques like Fourier-transform infrared (FTIR) and near-infrared (NIR) spectroscopy allow for the continuous monitoring of reactant consumption and product formation directly within the reaction vessel. mt.comdtu.dk This is particularly valuable for highly exothermic and rapid reactions, such as the formation of Grignard reagents from the iodoethyl group. mt.comdtu.dkhzdr.de Real-time data can help identify reaction initiation, track the concentration of intermediates, and detect abnormal events, leading to safer and more efficient processes. mt.comdtu.dk

Kinetic Modeling: Detailed kinetic studies are essential for understanding reaction mechanisms and optimizing conditions. For reactions like the Williamson ether synthesis, kinetic modeling can elucidate the influence of factors such as solvent, temperature, and reactant concentrations on reaction rates and selectivity (e.g., O-alkylation vs. C-alkylation). researchgate.netrsc.org By combining experimental data with quantum mechanical calculations, researchers can build robust models that predict reaction outcomes and identify optimal process parameters. researchgate.netrsc.org This three-faceted approach provides comprehensive insight into the elementary steps of a reaction mechanism. researchgate.netrsc.orgrsc.org

The application of these methodologies will allow for a more rational design of synthetic routes and scale-up procedures, moving from qualitative observation to quantitative prediction and control of the chemical transformations of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.